1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride

Glycogenolysis Hepatic Glucose Production Iminosugar Selectivity

DAB hydrochloride selectively inhibits glycogen phosphorylase, not intestinal α-glucosidases like DNJ. High oral bioavailability (89%) makes it optimal for in vivo glucose metabolism and CNS glycogenolysis studies. Stereochemistry (D-Arabinitol) is potency-critical. Choose for validated target engagement, not generic iminosugar activity.

Molecular Formula C5H12ClNO3
Molecular Weight 169.61 g/mol
CAS No. 100991-92-2
Cat. No. B179680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride
CAS100991-92-2
SynonymsDAB
Molecular FormulaC5H12ClNO3
Molecular Weight169.61 g/mol
Structural Identifiers
SMILESC1C(C(C([NH2+]1)CO)O)O.[Cl-]
InChIInChI=1S/C5H11NO3.ClH/c7-2-3-5(9)4(8)1-6-3;/h3-9H,1-2H2;1H/t3-,4-,5-;/m1./s1
InChIKeyPZGVJCJRMKIVLJ-DEVUXVJFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride (CAS 100991-92-2): An Iminosugar Glycogen Phosphorylase Inhibitor with Defined Selectivity Profile


1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride (DAB hydrochloride; CAS 100991-92-2) is a naturally occurring pyrrolidine alkaloid belonging to the iminosugar class. It functions as a potent, dual-target inhibitor of glycogen phosphorylase (GP) and α-glucosidases [1]. The compound is isolated from botanical sources such as *Arachniodes standishii* and *Angylocalyx boutiqueanus* . As a five-membered ring iminosugar, DAB structurally mimics the furanose form of D-arabinose, featuring a nitrogen atom in place of the ring oxygen, which is critical for its interaction with the active sites of carbohydrate-processing enzymes [1]. The hydrochloride salt form provides enhanced aqueous solubility (19.60–20.40 mg/mL in water) compared to the free base, a key consideration for in vitro and in vivo experimental workflows . DAB is distinguished from six-membered iminosugars like 1-deoxynojirimycin (DNJ) by its distinct selectivity profile and potency against glycogen phosphorylase, an enzyme not significantly inhibited by DNJ [1].

Why a Generic Iminosugar Substitute Cannot Replace 1,4-Dideoxy-1,4-imino-D-arabinitol Hydrochloride in Glycogen Metabolism Research


The iminosugar class encompasses structurally diverse alkaloids (e.g., DNJ, miglitol, isofagomine) with widely varying enzyme inhibition profiles. Substituting DAB with a generic iminosugar is scientifically invalid due to profound differences in target selectivity. For instance, while DAB is a potent glycogen phosphorylase (GP) inhibitor (IC50 ~1.0–1.1 µM in hepatocytes), 1-deoxynojirimycin (DNJ) shows no significant GP inhibition [1]. Conversely, DNJ is a potent intestinal maltase inhibitor (IC50 0.13 µM), whereas DAB's primary activity lies elsewhere [2]. Furthermore, structural modifications of the DAB scaffold—including enantiomerization, epimerization at C-2/C-3, or nitrogen substitution—markedly reduce or abolish GP inhibition [3]. This steep structure-activity relationship (SAR) underscores that only the precise (2R,3R,4R) stereochemistry of DAB yields the defined GP/α-glucosidase inhibition profile . The quantitative evidence below establishes the specific, non-interchangeable differentiation of DAB hydrochloride.

Quantitative Differentiation of 1,4-Dideoxy-1,4-imino-D-arabinitol Hydrochloride: A Procurement-Focused Evidence Guide


Glycogen Phosphorylase (GP) Inhibition: DAB vs. 1-Deoxynojirimycin (DNJ) Selectivity Profile

DAB is a potent inhibitor of glycogen phosphorylase, a key enzyme in glycogenolysis, whereas the widely used iminosugar 1-deoxynojirimycin (DNJ) shows no significant GP inhibition. In primary rat hepatocytes, DAB inhibited basal and glucagon-stimulated glycogenolysis with IC50 values of 1.0 ± 0.3 µM and 1.1 ± 0.2 µM, respectively [1]. In contrast, DNJ is reported to have no significant inhibition toward glycogen phosphorylase [2]. This differential selectivity makes DAB the appropriate tool for studies targeting GP-mediated glycogen breakdown, while DNJ is unsuitable.

Glycogenolysis Hepatic Glucose Production Iminosugar Selectivity

Amylo-1,6-Glucosidase Inhibition: DAB vs. 1-Deoxynojirimycin (DNJ) Potency

DAB also inhibits the glycogen debranching enzyme amylo-1,6-glucosidase, albeit with lower potency than DNJ. DAB exhibits an IC50 of 8.4 µM against this enzyme [1]. In comparison, 1-deoxynojirimycin (DNJ) is a significantly more potent inhibitor of amylo-1,6-glucosidase, with a reported IC50 of 0.16 µM [2]. This data highlights that DAB is a moderate inhibitor of this secondary target, whereas DNJ is exceptionally potent. Researchers focused on the debranching enzyme would select DNJ; those requiring dual GP and moderate debranching inhibition should select DAB.

Glycogen Debranching Enzyme Enzyme Inhibition Iminosugar Potency

Oral Bioavailability: DAB vs. α-1-C-Butyl-LAB in Rodent Models

DAB hydrochloride demonstrates high oral bioavailability, a critical attribute for in vivo studies. In male Sprague Dawley rats, following a ~2 mg/kg oral dose, DAB exhibited an oral bioavailability of 89% [1]. In beagle dogs, a 4 mg/kg oral dose resulted in an estimated oral availability of 78% [1]. While direct comparative bioavailability data against other iminosugars in identical models is limited, the high absolute bioavailability of DAB contrasts with the need for extensive structural derivatization (e.g., α-1-C-alkylation of LAB) to achieve potent oral α-glucosidase inhibition, as seen with α-1-C-butyl-LAB [2]. DAB's high native oral absorption reduces experimental variability and simplifies dosing.

Pharmacokinetics Oral Bioavailability In Vivo Efficacy

Structural Determinants of Activity: DAB vs. Enantiomer (LAB) and Epimers

The (2R,3R,4R) stereochemistry of DAB is essential for its potent glycogen phosphorylase inhibition. Enantiomerization to 1,4-dideoxy-1,4-imino-L-arabinitol (LAB), epimerization at C-2 and/or C-3, or replacement of the ring nitrogen by sulfur markedly lowers or abolishes GP inhibition [1]. While quantitative Ki shifts are not uniformly reported, the qualitative loss of activity is definitive. For example, the DAB scaffold yields potent GP inhibition (IC50 ~1 µM in hepatocytes), whereas LAB derivatives typically exhibit a different glycosidase inhibition spectrum, often favoring α-glucosidases [2]. This steep SAR demonstrates that the DAB stereoisomer is uniquely suited for GP-targeted research.

Structure-Activity Relationship Stereochemistry Enantiomer Specificity

Optimal Research and Industrial Applications for 1,4-Dideoxy-1,4-imino-D-arabinitol Hydrochloride Based on Quantitative Differentiation


Preclinical In Vivo Studies of Hepatic Glycogenolysis in Diabetes and Metabolic Disease

DAB hydrochloride is the compound of choice for oral in vivo studies targeting hepatic glycogen phosphorylase (GP). Its high oral bioavailability in rats (89%) and dogs (78%), coupled with its ability to suppress glucagon-induced hyperglycemia (ID100 of 1–2 mg/kg p.o. in rats), makes it ideal for preclinical efficacy models of type 2 diabetes [1]. Researchers requiring an orally bioavailable, selective GP inhibitor should prioritize DAB over non-GP inhibitors like DNJ or poorly absorbed alternatives.

Mechanistic Studies of Glycogen Phosphorylase in Brain Metabolism

DAB's potent inhibition of brain glycogen phosphorylase (IC50 ~400 nM in brain homogenates) positions it as a key pharmacological tool for investigating the brain glycogen shunt and astrocyte-neuron lactate shuttle . Its defined selectivity for GP over other glycogenolytic enzymes (e.g., moderate inhibition of amylo-1,6-glucosidase, IC50 8.4 µM) allows for targeted dissection of GP-dependent metabolic pathways without complete blockade of all glycogen degradation routes [2].

Structural Biology and Enzyme Mechanism Studies of Glycogen Phosphorylase

The steep structure-activity relationship of DAB—where enantiomerization, epimerization, or nitrogen substitution abolishes GP inhibition—makes it an essential reference ligand for structural biology and medicinal chemistry efforts [3]. Co-crystallization studies with GP can leverage the defined (2R,3R,4R) stereochemistry of DAB to map inhibitor binding modes, while the availability of inactive analogs (e.g., LAB, epimers) provides ideal negative controls for functional assays.

Quality Control and Analytical Method Development for Iminosugar Mixtures

DAB hydrochloride serves as a high-purity analytical standard for quantifying iminosugar content in botanical extracts, such as those from *Ramulus mori* or *Angylocalyx* species [4]. Its distinct retention time and mass spectrometric profile, combined with defined enzyme inhibition data (GP IC50 ~1 µM; α-glucosidase inhibition), enable its use as a calibration standard in HPLC-MS methods for quality control of natural product-derived hypoglycemic preparations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.